2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride
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Overview
Description
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it useful in various scientific applications, particularly in photo-cross-linking studies.
Preparation Methods
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methyl-3H-diazirine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the formation of the diazirine ring and subsequent reaction with morpholine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or morpholine moiety is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is widely used in scientific research due to its photo-reactive properties. Some of its applications include:
Chemistry: Used in photo-cross-linking studies to investigate molecular interactions and binding sites.
Biology: Employed in studying protein-protein interactions and mapping active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property makes it useful in photo-cross-linking studies to capture transient interactions and map molecular binding sites .
Comparison with Similar Compounds
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is unique due to its diazirine ring, which provides photo-reactive properties. Similar compounds include:
3-(Trifluoromethyl)-3H-diazirine: Another diazirine compound with similar photo-reactive properties but different substituents.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: A photo-reactive compound used in similar applications but with an azido group instead of a diazirine ring.
Benzophenone: A widely used photo-cross-linking agent with different structural features.
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIOWUMNHAVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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